molecular formula C18H16Sn B1218745 Triphenylstannane

Triphenylstannane

Cat. No. B1218745
M. Wt: 351 g/mol
InChI Key: NFHRNKANAAGQOH-UHFFFAOYSA-N
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Patent
US05118865

Procedure details

Triphenyl tin hydride was prepared as follows: a 4-neck flask equipped with magnetic stirring was charged with 600 ml of ether and 3.1 g (81 mmol) of LiAlH4 and cooled to 0° (ice+salt bath). 62.6 G (0.16 mol) of triphenyl tin chloride were added by means of a dropping funnel adapted for powder introduction. No exothermic reaction was observed. The mixture was allowed to warm up to room temperature and stirred for 1 h. It was then poured on ice, extracted with ether, washed 3 times with water, dried and concentrated. The raw product thus obtained (56.8 g) was used as such in the synthesis described above.
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]1([Sn:13](Cl)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CCOCC>[C:20]1([SnH:13]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.16 mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Sn](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
600 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a 4-neck flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° (ice+salt bath)
CUSTOM
Type
CUSTOM
Details
No exothermic reaction
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
It was then poured on ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed 3 times with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)[SnH](C1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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